molecular formula C15H11BrO2 B8619377 5-Bromo-2-(4-methoxyphenyl)benzofuran

5-Bromo-2-(4-methoxyphenyl)benzofuran

Cat. No.: B8619377
M. Wt: 303.15 g/mol
InChI Key: HGBCNTAJSYRXNY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxyphenyl)benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom at the 5-position and a methoxyphenyl group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxyphenyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxyphenyl)benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding hydrogenated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: The major product is the hydrogenated benzofuran derivative.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)benzofuran depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can influence the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-methoxyphenyl)benzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

5-bromo-2-(4-methoxyphenyl)-1-benzofuran

InChI

InChI=1S/C15H11BrO2/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-9H,1H3

InChI Key

HGBCNTAJSYRXNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-Bromo-2-iodophenol [207115-22-8] (0.9 g, 3.0 mmol), 4-Methoxyphenylacetylene (0.43 g, 3.3 mmol), PdCl2P(PH3)2 (70 mg), and Cul (50 mg) in DMF/Diethylamine (10 ml) was heated to 60° C. After 1 hr, the reaction was cooled and poured into water which was extracted with EtOAc. The organic layer was dried over MgSO4 and concentrated to give a solid which was triturated with MeOH, filtered to give a solid (0.4 g, 45%): Mp=192–194° C.; 1H NMR (CDCl3) δ 7.77 (d, 2 H, J=9.1 Hz), 7.66 (s, 1 H), 7.37–7.32 (m, 2 H), 6.98 (d, 2 H, J=9.1 Hz), 6.82 (d, 1 H, J=0.8 Hz), 3.87 (s, 3 H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2P(PH3)2
Quantity
70 mg
Type
reactant
Reaction Step One
Name
DMF Diethylamine
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
45%

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